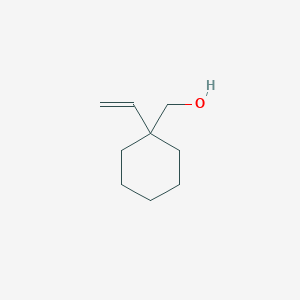
Cyclohexanemethanol, 1-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a naturally occurring compound found in various essential oils and has a range of applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanemethanol, 1-ethenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of phenol, which produces cyclohexanol. This intermediate can then undergo further reactions to introduce the ethenyl group .
Industrial Production Methods
Industrial production of cyclohexanemethanol, 1-ethenyl-, typically involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanemethanol, 1-ethenyl-, undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or carboxylic acid.
Reduction: Reduces the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanemethanol, 1-ethyl-.
Substitution: Cyclohexylmethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Cyclohexanemethanol, 1-ethenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Wirkmechanismus
The mechanism of action of cyclohexanemethanol, 1-ethenyl-, involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanemethanol, 1-ethenyl-, can be compared with other similar compounds, such as:
Cyclohexanol: Similar structure but lacks the ethenyl group, leading to different chemical properties and applications.
Cyclohexanemethanol: Similar structure but without the ethenyl group, resulting in different reactivity and uses.
Elemol: Another sesquiterpenoid with similar applications but different structural features.
Cyclohexanemethanol, 1-ethenyl-, stands out due to its unique combination of the cyclohexane ring and the ethenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125138-00-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(1-ethenylcyclohexyl)methanol |
InChI |
InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h2,10H,1,3-8H2 |
InChI-Schlüssel |
HITXJOWEZMDKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
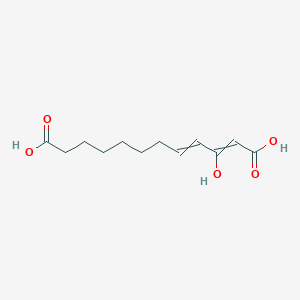
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
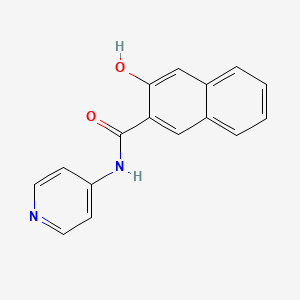


![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
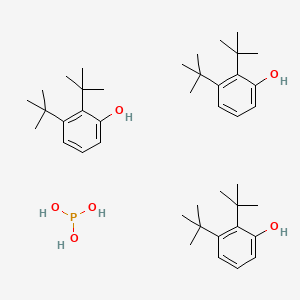
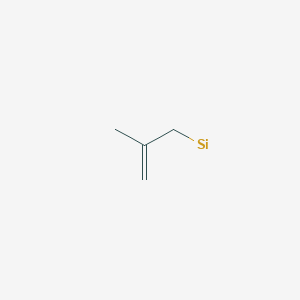

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
